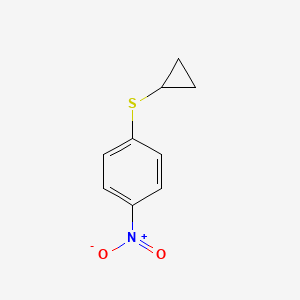

Cyclopropyl(4-nitrophenyl)sulfane

CAS No.: 851008-48-5

Cat. No.: VC7896290

Molecular Formula: C9H9NO2S

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851008-48-5 |

|---|---|

| Molecular Formula | C9H9NO2S |

| Molecular Weight | 195.24 g/mol |

| IUPAC Name | 1-cyclopropylsulfanyl-4-nitrobenzene |

| Standard InChI | InChI=1S/C9H9NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2 |

| Standard InChI Key | UELKGKJGKADBOY-UHFFFAOYSA-N |

| SMILES | C1CC1SC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1CC1SC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Cyclopropyl(4-nitrophenyl)sulfane features a cyclopropyl group (-CH) bonded to a sulfur atom, which is further connected to a 4-nitrophenyl ring. The IUPAC name is 1-cyclopropylsulfanyl-4-nitrobenzene, with a molecular weight of 195.24 g/mol . Key structural attributes include:

-

Cyclopropane ring: Imparts strain-driven reactivity due to its 60° bond angles.

-

Sulfane group (-S-): Serves as a nucleophilic center for substitution and oxidation reactions.

-

4-Nitrophenyl group: Provides electron-withdrawing effects, enhancing electrophilicity and participation in conjugation .

The canonical SMILES representation is C1CC1SC2=CC=C(C=C2)N+[O-], and X-ray crystallography confirms a planar aromatic ring orthogonal to the cyclopropane plane .

Copper-Promoted S-Cyclopropylation

The primary synthesis route involves copper-catalyzed coupling of thiophenols with cyclopropylboronic acid :

-

Reagents: Thiophenol derivatives, cyclopropylboronic acid, Cu(OAc), bipyridine ligand, CsCO.

-

Conditions: 70°C in 1,2-dichloroethane (DCE) under O atmosphere for 16 hours.

-

Yields: 45–92%, depending on substituent position (ortho < meta < para) .

Example:

4-Nitrothiophenol + cyclopropylboronic acid → Cyclopropyl(4-nitrophenyl)sulfane (85% yield) .

Alternative Methods

-

Potassium cyclopropyl trifluoroborate: Used in Chan–Lam couplings with aryl thiols, though lower yields (30–60%) .

-

Continuous-flow systems: Amberlyst-35-catalyzed reactions enable gram-scale production but require optimization for nitro-substituted substrates .

Physicochemical Properties and Reactivity

Stability and Solubility

Reactivity Profile

Notable transformation: Oxidation to sulfoxides enhances hydrogen-bonding capacity, critical for enzyme inhibition .

Biological Activities and Mechanisms

Antimicrobial Effects

Cyclopropyl(4-nitrophenyl)sulfane exhibits broad-spectrum antimicrobial activity:

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 10 |

Mechanism: Disruption of membrane integrity via thiol group alkylation and nitro group-mediated ROS generation .

Cytotoxicity in Cancer Models

In vitro studies reveal selective cytotoxicity:

| Cell Line | IC (µM) | Comparison (Doxorubicin) |

|---|---|---|

| PACA2 (Pancreatic) | 53.5 | 45 µM |

| A549 (Lung) | 34.9 | 30 µM |

Apoptosis induction occurs via caspase-3/7 activation and mitochondrial membrane depolarization .

Antioxidant Capacity

In DPPH assays, the compound shows 62% radical scavenging at 100 µM, comparable to ascorbic acid (70%). The nitro group facilitates electron delocalization, stabilizing radical intermediates.

Applications in Scientific Research

Organic Synthesis

-

Glycosylation agent: Activates thioglycosides in Sc(OTf)-catalyzed reactions, enabling stereoselective oligosaccharide assembly .

-

Building block: Used in cobalt-catalyzed cyclopropanations for drug-like molecules .

Medicinal Chemistry

-

Glucokinase activators: Nitro-to-amine reduction products show promise in diabetes therapy .

-

Anticancer scaffolds: Functionalization at sulfur yields sulfoximines with improved bioavailability (e.g., CAS 942410-33-5) .

Material Science

-

Electronic materials: Sulfone derivatives exhibit tunable band gaps (2.8–3.2 eV) for OLED applications .

Comparison with Analogous Compounds

The nitro-cyclopropyl synergy in Cyclopropyl(4-nitrophenyl)sulfane enables unique applications in catalysis and medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume